molecular formula C22H21N5O4 B2753432 N-(4-methoxybenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251600-29-9

N-(4-methoxybenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2753432
CAS No.: 1251600-29-9
M. Wt: 419.441
InChI Key: FQPPVEKISBZTMF-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a triazolo[4,3-a]pyrazine derivative characterized by a 1,2,4-triazole fused pyrazine core. Key structural features include:

  • 8-(p-Tolyloxy) substituent (para-methylphenoxy group) at position 8, introducing steric bulk and electron-donating properties.
  • Acetamide side chain at position 2, functionalized with an N-(4-methoxybenzyl) group, enhancing lipophilicity and metabolic stability .

This compound belongs to a class of heterocyclic molecules explored for diverse pharmacological activities, including antimicrobial and antioxidant properties, as seen in structurally related analogs .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-15-3-7-18(8-4-15)31-21-20-25-27(22(29)26(20)12-11-23-21)14-19(28)24-13-16-5-9-17(30-2)10-6-16/h3-12H,13-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPPVEKISBZTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide (CAS Number: 1251600-29-9) is a compound of interest in medicinal chemistry due to its potential biological activities. The structure of this compound includes a triazolo-pyrazine moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22_{22}H21_{21}N5_5O4_4, with a molecular weight of 419.4 g/mol. The compound features a methoxy group and a tolyloxy substituent that may influence its biological activity.

PropertyValue
Molecular FormulaC22_{22}H21_{21}N5_5O4_4
Molecular Weight419.4 g/mol
CAS Number1251600-29-9

Anticancer Activity

Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-a]pyrazine exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been evaluated against various cancer cell lines.

Case Studies

  • In Vitro Studies : A study evaluated the anticancer effects of similar triazolo-pyrazine derivatives against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. One derivative showed IC50_{50} values of 0.83 μM for A549, 0.15 μM for MCF-7, and 2.85 μM for HeLa cells, indicating potent anticancer properties .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases such as c-Met kinase. For example, another derivative exhibited an IC50_{50} of 48 nM against c-Met kinase, suggesting that this compound could similarly inhibit this pathway .

Structure-Activity Relationship (SAR)

The biological activity of triazolo-pyrazine derivatives is closely linked to their structural features. Modifications in the substituents can significantly alter their potency and selectivity towards cancer cell lines:

SubstituentEffect on Activity
Methoxy GroupEnhances solubility and bioavailability
Toloyloxy GroupIncreases binding affinity to target proteins

Comparison with Similar Compounds

8-Position Substituent

  • Target vs. : The target’s p-tolyloxy group (electron-donating methyl) contrasts with the chlorobenzylsulfanyl group (electron-withdrawing Cl, lipophilic S) in . The latter’s higher molecular weight (469.94 vs. ~437.44) may reduce solubility but improve membrane permeability .
  • Target vs.

Acetamide Side Chain

  • The N-(4-methoxybenzyl) group in the target and provides metabolic stability via methoxy’s resistance to oxidation, a feature absent in ’s unsubstituted acetamide .

Research Findings and Trends

  • Substituent Effects: Electron-donating groups (e.g., p-tolyloxy) at the 8-position may enhance stability, while electron-withdrawing groups (e.g., NO₂ in ) could improve reactivity in further derivatization .
  • Side Chain Optimization : The N-(4-methoxybenzyl) group is a recurring motif (target, ), suggesting its utility in balancing lipophilicity and solubility .
  • Biological Potential: While direct data on the target is lacking, structural parallels to and suggest promise in antioxidant and kinase inhibition applications .

Q & A

Basic: How can researchers optimize the synthetic yield of N-(4-methoxybenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide?

Answer:
Optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Maintain reactions at 10–15°C during cyclization to minimize side products (e.g., dimerization) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol is preferred for recrystallization .
  • Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation, ensuring >75% yield in multi-step syntheses .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves structurally similar by-products .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : Confirm regiochemistry of the triazolo-pyrazine core (e.g., 1H-NMR δ 7.35–8.08 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ~482.9 g/mol) and detect trace impurities .
  • HPLC : Assess purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers elucidate the compound’s mechanism of action against bacterial targets?

Answer:

  • Target identification : Perform competitive binding assays with radiolabeled analogs (e.g., 3H/14C isotopes) to screen against bacterial enzymes (e.g., penicillin-binding proteins) .
  • Metabolic profiling : Use LC-MS to monitor disruption of peptidoglycan synthesis in Staphylococcus aureus cultures .
  • Structural studies : Co-crystallize the compound with target proteins (e.g., MurA enzyme) for X-ray diffraction analysis .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

  • Scaffold modification : Replace the 4-methoxybenzyl group with halogenated (e.g., 4-Cl) or electron-withdrawing (e.g., CF3) substituents to enhance lipophilicity .
  • Bioisosteric replacement : Substitute the p-tolyloxy group with thioether or sulfone moieties to improve metabolic stability .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted binding to bacterial topoisomerase IV .

Basic: What in vitro assays are recommended for initial antibacterial activity screening?

Answer:

  • Minimum inhibitory concentration (MIC) : Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution (CLSI guidelines) .
  • Time-kill kinetics : Monitor bactericidal effects over 24 hours at 2× MIC .
  • Cytotoxicity : Assess mammalian cell viability (HEK293 or HepG2 cells) via MTT assay to establish selectivity indices .

Advanced: How should in vivo pharmacokinetic studies be designed?

Answer:

  • Dosing : Administer 10 mg/kg IV/PO in rodent models; collect plasma at 0.5, 2, 6, and 24 hours post-dose .
  • Bioanalysis : Quantify compound levels via LC-MS/MS (LOQ ≤1 ng/mL) .
  • Tissue distribution : Evaluate penetration into infected tissues (e.g., lung, liver) using homogenization and solvent extraction .

Basic: How can solubility challenges be addressed during formulation?

Answer:

  • Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility for in vivo studies .
  • pH adjustment : Prepare buffered solutions (pH 4–6) to stabilize the triazolo-pyrazine core against hydrolysis .

Advanced: What computational methods support drug design for this compound?

Answer:

  • QM/MM simulations : Model reaction pathways for triazolo-pyrazine ring formation to predict regioselectivity .
  • ADMET prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP3A4 inhibition risks .

Advanced: How should contradictory data on biological activity be resolved?

Answer:

  • Dose-response validation : Replicate assays across independent labs with standardized protocols (e.g., fixed inoculum size) .
  • Off-target profiling : Screen against kinase panels (Eurofins) to identify non-specific effects .

Advanced: What scale-up challenges arise during gram-scale synthesis?

Answer:

  • Exotherm management : Use jacketed reactors with temperature feedback control during exothermic steps (e.g., acylation) .
  • Flow chemistry : Implement continuous-flow systems for hazardous intermediates (e.g., diazomethane analogs) .

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